molecular formula C9H18OSSi B15257631 2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde

2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde

Cat. No.: B15257631
M. Wt: 202.39 g/mol
InChI Key: RUXIMOYDVRVWEQ-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde is a specialized organosilicon compound featuring a saturated thiolane (tetrahydrothiophene) ring substituted at the 2-position with a trimethylsilylmethyl group and a carbaldehyde moiety. This compound is of interest in organic synthesis and materials science due to its hybrid organic-silicon structure, which may enhance stability, alter solubility, and modulate reactivity compared to purely organic analogs .

Properties

Molecular Formula

C9H18OSSi

Molecular Weight

202.39 g/mol

IUPAC Name

2-(trimethylsilylmethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C9H18OSSi/c1-12(2,3)8-9(7-10)5-4-6-11-9/h7H,4-6,8H2,1-3H3

InChI Key

RUXIMOYDVRVWEQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1(CCCS1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde typically involves the reaction of thiolane derivatives with trimethylsilyl reagents. One common method is the reaction of thiolane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of 2-[(Trimethylsilyl)methyl]thiolane-2-carboxylic acid.

    Reduction: Formation of 2-[(Trimethylsilyl)methyl]thiolane-2-methanol.

    Substitution: Formation of various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The trimethylsilyl group can enhance the compound’s stability and reactivity by providing steric protection and electronic effects.

Comparison with Similar Compounds

Key Insights :

  • The trimethylsilyl group adds steric bulk and hydrophobicity, distinguishing it from methyl or hydrogen substituents in analogs .

Electronic and Steric Effects

  • The thiolane sulfur atom may participate in hyperconjugation or lone-pair interactions, altering electron density at the aldehyde group. Steric hindrance from the silyl group could slow reactions requiring spatial access to the aldehyde .
  • 2-((Trimethylsilyl)methyl)benzaldehyde :

    • The aromatic benzene ring withdraws electron density via conjugation, deactivating the aldehyde toward electrophilic substitution.
    • Planar structure facilitates π-π stacking but lacks the steric bulk of a thiolane ring .
  • 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde :

    • Aromatic thiophene rings create an electron-rich system , enhancing reactivity in electrophilic substitutions (e.g., Suzuki coupling).
    • Methyl groups provide mild steric effects without significant electronic modulation .

Physical and Chemical Properties

Property Target Compound Benzaldehyde Analog Thiophene Analog
Solubility Low polarity (hydrophobic) Moderate polarity Soluble in organic solvents
Thermal Stability High (silicon-enhanced) Moderate Moderate (aromatic stabilization)
Boiling Point Moderate (~150–200°C, estimated) Higher (~200–250°C, estimated) Lower (~100–150°C, estimated)

Notes:

  • The trimethylsilyl group significantly reduces water solubility compared to the benzaldehyde and thiophene analogs.
  • The thiophene derivative’s aromaticity may lower melting/boiling points due to weaker intermolecular forces .

Biological Activity

2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde is a compound of interest due to its unique structural features, including a thiolane ring and a trimethylsilyl group. This article aims to explore the biological activity of this compound, focusing on its potential applications in pharmacology and other fields.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₈H₁₄OSi
  • Molecular Weight : Approximately 158.27 g/mol

The presence of the trimethylsilyl group enhances the compound's reactivity, making it a candidate for various biochemical applications.

Biological Activity Overview

Research on 2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde is limited, but related compounds in the thiolane family have shown significant biological activities. These activities include antimicrobial, anti-inflammatory, and potential anticancer effects. The biological activity can be attributed to the thiolane ring's ability to participate in redox reactions and form disulfide bonds.

Antimicrobial Activity

A study investigated the antimicrobial properties of thiolane derivatives, including those similar to 2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde. The results indicated that these compounds exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

CompoundActivity AgainstMechanism
Thiolane Derivative AS. aureusMembrane disruption
Thiolane Derivative BE. coliMetabolic interference

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of thiolane compounds. It was found that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Research into the anticancer effects of related thiolane compounds revealed promising results. Compounds were shown to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism involved the activation of caspases and modulation of cell cycle regulators.

Mechanistic Insights

The biological activities of 2-[(Trimethylsilyl)methyl]thiolane-2-carbaldehyde may be linked to its ability to interact with various biological targets:

  • Reactive Oxygen Species (ROS) Modulation : The trimethylsilyl group may enhance the compound's ability to scavenge ROS, contributing to its anti-inflammatory properties.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Cell Signaling Pathways : The compound may influence key signaling pathways like NF-kB and MAPK, which are critical in inflammation and cancer.

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